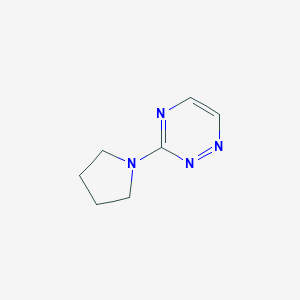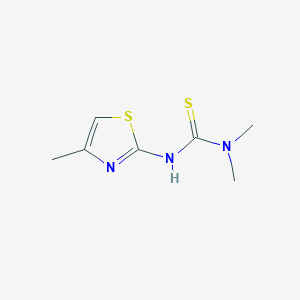
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research for its antioxidant properties. It is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. DMTU has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea involves its ability to scavenge free radicals. Free radicals are highly reactive molecules that can cause damage to cells and tissues. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea reacts with free radicals to neutralize them, thus preventing oxidative damage. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and cytoprotective genes.
Biochemische Und Physiologische Effekte
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has also been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been shown to improve cognitive function and reduce brain damage in animal models of ischemic stroke.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has several advantages as a tool in laboratory experiments. It is a highly specific antioxidant that can scavenge free radicals without affecting other cellular processes. It is also stable and can be easily synthesized to high purity. However, there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in lab experiments. It has a short half-life and may require multiple doses to achieve optimal effects. In addition, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea may have off-target effects that need to be carefully considered.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea. One area of interest is the potential use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea in the treatment of cardiovascular diseases, such as hypertension and heart failure. In addition, there is potential for the development of novel 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea derivatives with improved pharmacokinetic properties and specificity. Overall, the future of 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea research looks promising, and further investigation is warranted.
Conclusion:
In conclusion, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, or 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, is a valuable tool in scientific research due to its antioxidant properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has shown promising results in biochemical and physiological effects, making it a valuable tool in laboratory experiments. While there are some limitations to using 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea, its potential for future research looks promising.
Synthesemethoden
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea can be synthesized through various methods, including the reaction of 4-methyl-2-thiazolamine with carbon disulfide, followed by reaction with dimethylamine. Another method involves the reaction of 4-methyl-2-thiazolamine with thiocyanate, followed by reaction with dimethylamine. These methods have been optimized to yield high-purity 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been widely used in scientific research due to its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used in various research fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against brain damage caused by ischemia/reperfusion injury. In cardiovascular research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to protect against cardiac dysfunction caused by oxidative stress. In cancer research, 1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea has been used to sensitize cancer cells to chemotherapy.
Eigenschaften
CAS-Nummer |
19958-75-9 |
|---|---|
Produktname |
1,1-Dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
Molekularformel |
C7H11N3S2 |
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
1,1-dimethyl-3-(4-methyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C7H11N3S2/c1-5-4-12-6(8-5)9-7(11)10(2)3/h4H,1-3H3,(H,8,9,11) |
InChI-Schlüssel |
FIGRRRXEUUOHRS-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CSC(=N1)N=C(N(C)C)S |
SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
Kanonische SMILES |
CC1=CSC(=N1)NC(=S)N(C)C |
Andere CAS-Nummern |
19958-75-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



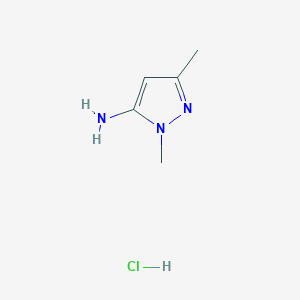

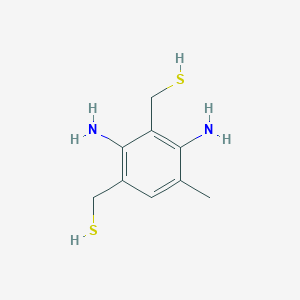
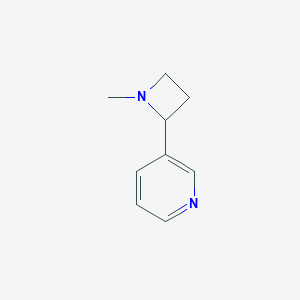
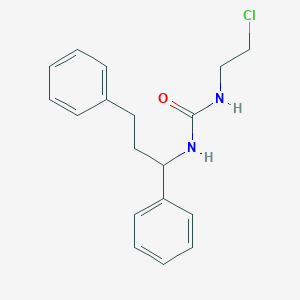

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
![5,6-Dihydro-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B34458.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)
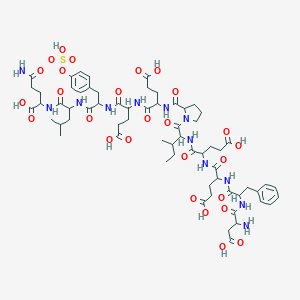
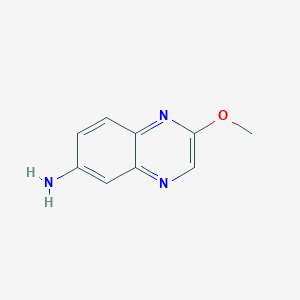
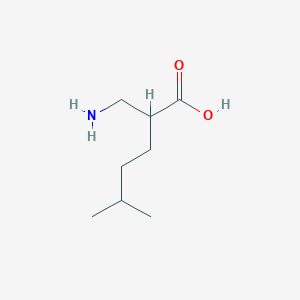
![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)
